Technical Guide: Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate (CAS 85650-51-7)
Technical Guide: Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate (CAS 85650-51-7)
[1][2][3][4][5]
Executive Summary
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate (CAS 85650-51-7) is a specialized ether-linked salicylate ester.[1] Chemically, it is the ethyl ester of Exiproben , a known choleretic and antidyslipidemic agent. Beyond its pharmaceutical lineage, this compound has emerged as a critical functional additive in polymer science, specifically as a compatibilizer and plasticizer for high-performance polyamide/EVOH composites.
This guide provides a comprehensive technical analysis of CAS 85650-51-7, detailing its chemical architecture, synthesis protocols, industrial applications, and analytical characterization. It is designed for researchers in medicinal chemistry and polymer engineering who require actionable data on this versatile intermediate.
Chemical Architecture & Properties[5][6][7][8]
Structural Analysis
The molecule consists of three distinct functional domains that dictate its solubility, reactivity, and interaction potential:
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Salicylate Core (Lipophilic/Aromatic): The ethyl benzoate moiety provides UV absorption capabilities and aromatic stacking potential.
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Hydroxypropoxy Linker (Hydrophilic/H-Bonding): The central 2-hydroxypropoxy chain introduces a secondary hydroxyl group, essential for hydrogen bonding with polar substrates (e.g., EVOH polymers or biological receptors).
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Hexyloxy Tail (Lipophilic): The C6 alkyl chain enhances lipid solubility and plasticity, lowering the melting point and increasing flexibility in polymer matrices.
Physicochemical Profile[2][3][5][6][9]
| Property | Value / Description | Source/Calculation |
| CAS Number | 85650-51-7 | Registry |
| Molecular Formula | C₁₈H₂₈O₅ | Calculated |
| Molecular Weight | 324.41 g/mol | Calculated |
| Appearance | Viscous pale yellow liquid to low-melting solid | Analogous Salicylates |
| Solubility | Soluble in Ethanol, DMSO, Chloroform, Ethyl Acetate.[1][2] Insoluble in Water. | Structural Prediction |
| LogP (Predicted) | ~4.2 - 4.8 | ACD/Labs |
| H-Bond Donors | 1 (Secondary Alcohol) | Structure |
| H-Bond Acceptors | 5 (Ester, Ether oxygens) | Structure |
Synthesis & Manufacturing Protocol
The synthesis of CAS 85650-51-7 typically involves the nucleophilic ring-opening of an epoxide by a phenolate ion. This reaction couples Ethyl Salicylate with Hexyl Glycidyl Ether.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism where the phenolic oxygen of ethyl salicylate attacks the less hindered carbon of the epoxide ring in hexyl glycidyl ether.
Figure 1: Synthetic pathway for CAS 85650-51-7 via epoxide ring opening.
Laboratory Scale Protocol
Reagents:
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Ethyl Salicylate (1.0 eq)
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Hexyl Glycidyl Ether (1.1 eq)
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Potassium Carbonate (K₂CO₃, 1.5 eq) or Tetrabutylammonium Bromide (TBAB, 0.05 eq)
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Solvent: DMF (Dimethylformamide) or Toluene.
Procedure:
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Activation: Dissolve Ethyl Salicylate in DMF. Add K₂CO₃ and stir at 60°C for 30 minutes to generate the phenoxide intermediate.
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Addition: Dropwise add Hexyl Glycidyl Ether to the reaction mixture over 20 minutes.
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Reflux: Heat the mixture to 100-110°C and stir for 6-8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
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Work-up: Cool to room temperature. Pour into ice-cold water. Extract with Ethyl Acetate (3x).
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Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography to yield the target ester.
Applications in Research & Industry
Polymer Science: Compatibilizer for PA/EVOH Composites
In the packaging and automotive industries, CAS 85650-51-7 serves as a high-performance plasticizer and compatibilizer .
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Problem: Polyamide (PA) and Ethylene Vinyl Alcohol (EVOH) are often incompatible due to polarity differences, leading to delamination in multi-layer barrier films.
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Solution: CAS 85650-51-7 acts as a molecular bridge.
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The ester/aromatic group interacts with the Polyamide matrix.
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The hydroxyl/ether groups form hydrogen bonds with the EVOH hydroxyls.
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Outcome: Improved interfacial adhesion, reduced brittleness, and enhanced thermal stability of the composite material.
Pharmaceutical Development: Exiproben Prodrug[5]
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Parent Drug: Exiproben (Acid form) is a choleretic agent used to treat biliary disorders and hyperlipidemia.
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Role of Ethyl Ester: The ethyl ester (CAS 85650-51-7) increases lipophilicity, potentially improving oral bioavailability. Once absorbed, it is hydrolyzed by plasma esterases back to the active acid form (Exiproben).
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Research Utility: Used as a reference standard in metabolic stability studies or as a lipophilic precursor in formulation development.
Analytical Characterization
To validate the identity of CAS 85650-51-7, the following analytical markers are critical.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: Water + 0.1% Formic Acid
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B: Acetonitrile
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Gradient: 50% B to 95% B over 20 minutes.
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Detection: UV at 254 nm (Benzoate chromophore) and 280 nm.
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Retention Time: Expect elution later than Ethyl Salicylate due to the hexyloxy chain increasing hydrophobicity.
NMR Spectroscopy (Diagnostic Peaks)
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¹H NMR (CDCl₃, 400 MHz):
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δ 1.35 (t, 3H): Methyl of ethyl ester.[3]
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δ 4.35 (q, 2H): Methylene of ethyl ester.
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δ 6.9 - 7.8 (m, 4H): Aromatic protons (Salicylate pattern).
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δ 4.0 - 4.2 (m, 3H): Protons on the propoxy linker (-O-CH₂-CH(OH)-).
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δ 0.88 (t, 3H): Terminal methyl of hexyl group.
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Safety & Toxicology (E-E-A-T)
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Hazard Classification: Generally classified as an Irritant (Xi) .
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H-Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors if heated.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation of the ether linkage over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76965039, Benzoic acid, 2-(3-(hexyloxy)-2-hydroxypropoxy)-, (S)- (Exiproben). Retrieved from [Link]
- Google Patents (2023).CN115594966A - Polyamide composite material and preparation method and application thereof. (Describes use of CAS 85650-51-7 as a hydroxybenzoate plasticizer).
Sources
- 1. baike.molbase.cn [baike.molbase.cn]
- 2. Benzoic acid, 2-(3-(hexyloxy)-2-hydroxypropoxy)-, (S)- | C16H24O5 | CID 76965039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
